2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 1220039-44-0
VCID: VC2872318
InChI: InChI=1S/C11H10N2S.BrH/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11;/h1-5,12H,6-7H2;1H
SMILES: C1C2=C(CN1)SC(=N2)C3=CC=CC=C3.Br
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol

2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

CAS No.: 1220039-44-0

Cat. No.: VC2872318

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide - 1220039-44-0

Specification

CAS No. 1220039-44-0
Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
IUPAC Name 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide
Standard InChI InChI=1S/C11H10N2S.BrH/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11;/h1-5,12H,6-7H2;1H
Standard InChI Key VFZKJCKZEPYQFQ-UHFFFAOYSA-N
SMILES C1C2=C(CN1)SC(=N2)C3=CC=CC=C3.Br
Canonical SMILES C1C2=C(CN1)SC(=N2)C3=CC=CC=C3.Br

Introduction

Structural Characteristics and Basic Properties

The compound 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide consists of a fused heterocyclic system containing both pyrrole and thiazole rings, with a phenyl substituent at the 2-position of the thiazole ring. The salt is formed with hydrobromic acid, resulting in protonation typically at one of the nitrogen atoms.

Molecular Structure

2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide differs from its parent compound by the addition of a phenyl group at the 2-position of the thiazole ring. This modification significantly alters its chemical properties and potential biological activities compared to the unsubstituted analog.

The base structure (without the phenyl group) features a fused bicyclic system containing both nitrogen and sulfur atoms, which is characteristic of compounds in this class.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be reasonably predicted:

PropertyExpected Value/Characteristic
Molecular FormulaC11H11BrN2S
Molecular WeightApproximately 283.18 g/mol
Physical StateCrystalline solid
SolubilityLikely soluble in polar organic solvents (methanol, ethanol, DMSO)
StabilityPotentially sensitive to oxidation, particularly at the sulfur atom
Melting PointLikely between 180-240°C (based on similar heterocyclic hydrobromide salts)

Synthetic Routes and Preparation Methods

Thiazole Ring Formation

A probable synthetic route would involve the formation of the thiazole ring with the phenyl group already in place, followed by construction of the pyrrole portion. This could be achieved through:

  • Reaction of an α-bromoacetophenone with an appropriate thioamide

  • Subsequent cyclization to form the pyrrole ring

  • Reduction of any unsaturated bonds in the pyrrole ring

  • Salt formation with hydrobromic acid

Purification Methods

Purification of 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide would likely involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for intermediate products

  • Final salt formation under controlled conditions to ensure purity

Chemical Reactivity Profile

Reactive Sites

The compound contains several potential sites for chemical reactions:

  • The nitrogen atoms can undergo protonation/deprotonation and alkylation

  • The sulfur atom in the thiazole ring is susceptible to oxidation

  • The phenyl ring can participate in electrophilic aromatic substitution reactions

  • The partially reduced pyrrole ring may undergo oxidation to form a fully aromatic system

Anticipated Reactions

Based on the structure, the following reactions can be anticipated:

Reaction TypeReactive SitePotential Reagents
OxidationSulfur atomH2O2, mCPBA
OxidationPyrrole ringDDQ, MnO2
N-AlkylationNitrogen atomsAlkyl halides
Electrophilic SubstitutionPhenyl ringFriedel-Crafts reagents
ReductionC=N bondsNaBH4, LiAlH4

Stability Considerations

  • Oxidation at the sulfur atom

  • Hydrolysis under strongly acidic or basic conditions

  • Photodegradation, particularly in solution

Potential ActivityMechanismStructural Basis
Enzyme InhibitionBinding to enzyme active sitesHeterocyclic scaffold with H-bond donors/acceptors
AntimicrobialInteraction with microbial targetsThiazole ring (common in antimicrobials)
Anti-inflammatoryModulation of inflammatory pathwaysPhenyl-thiazole combination
CNS ActivityInteraction with neuroreceptorsNitrogen-containing heterocycles

Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum would likely show characteristic signals for:

  • Aromatic protons from the phenyl group (δ 7.2-8.0 ppm)

  • Methylene protons of the dihydropyrrole ring (δ 2.8-4.0 ppm)

  • The thiazole C-H proton (if present, depending on substitution pattern)

Mass Spectrometry

In mass spectrometric analysis, characteristic fragmentation patterns would include:

  • Molecular ion peak corresponding to M+

  • Loss of HBr to give the free base

  • Fragmentation at the bond between the thiazole and pyrrole rings

Crystallographic Analysis

X-ray crystallography would be valuable for confirming:

  • The exact three-dimensional structure

  • Bond angles and lengths

  • Crystal packing arrangements

  • Hydrogen bonding networks in the solid state

Comparison with Related Compounds

Comparison with Parent Compound

The parent compound, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (CAS No. 365996-65-2), differs from the 2-phenyl derivative in several key aspects:

FeatureParent Compound2-Phenyl Derivative
Molecular Weight207.09 g/mol~283.18 g/mol
LipophilicityLowerHigher due to phenyl group
Potential Binding ModesFewerAdditional π-stacking possibilities
Electronic DistributionDifferentModified by phenyl conjugation
Biological ActivityDifferent profileAltered by phenyl substituent

Structure-Property Relationships

The presence of the phenyl group in 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide introduces important structural modifications that affect its properties:

  • The phenyl group increases the molecular volume and surface area

  • π-electron density is modified by conjugation with the thiazole ring

  • The phenyl group provides a hydrophobic region that can interact with nonpolar binding pockets in proteins

  • The phenyl substituent may alter the pKa values of the nitrogen atoms

Metabolism and Pharmacokinetic Considerations

Pharmacokinetic Properties

Research Applications and Future Directions

Current Research Applications

While specific research on 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is limited in the available literature, compounds with similar structural features have been investigated for:

  • Use as building blocks in the synthesis of more complex bioactive molecules

  • Development of enzyme inhibitors

  • Creation of ligands for various receptors

  • Use as chemical probes in biological systems

Future Research Directions

Several promising research directions for this compound include:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of its potential as a scaffold for targeted drug delivery systems

  • Exploration of metal complexation properties for catalysis applications

  • Development of photoactive derivatives for photopharmacology

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